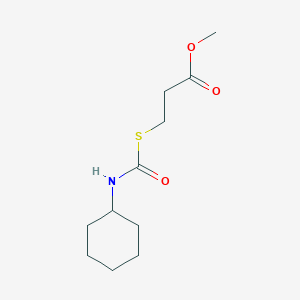
N-trimethylsilyloxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-trimethylsilyloxybenzamide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trimethylsilyloxy group attached to a benzamide structure. This compound is often used in organic synthesis and has garnered interest due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-trimethylsilyloxybenzamide can be synthesized through several methods. One common approach involves the reaction of benzamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and yields this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N-trimethylsilyloxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or other derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce simpler amides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
N-trimethylsilyloxybenzamide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: Researchers utilize it in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism by which N-trimethylsilyloxybenzamide exerts its effects involves the interaction of the trimethylsilyloxy group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry. The molecular pathways involved often include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the presence of the trimethylsilyloxy group .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-trimethylsilyloxybenzamide include:
- N-trimethylsilyloxyacetamide
- N-trimethylsilyloxypropionamide
- N-trimethylsilyloxybutyramide
Uniqueness
This compound stands out due to its specific reactivity and the stability imparted by the trimethylsilyloxy group. This makes it particularly useful in reactions requiring silyl protection or in the synthesis of complex organic molecules. Compared to its analogs, it offers a unique balance of reactivity and stability, making it a preferred choice in various applications .
Propiedades
Número CAS |
78313-15-2 |
|---|---|
Fórmula molecular |
C10H15NO2Si |
Peso molecular |
209.32 g/mol |
Nombre IUPAC |
N-trimethylsilyloxybenzamide |
InChI |
InChI=1S/C10H15NO2Si/c1-14(2,3)13-11-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,11,12) |
Clave InChI |
APKJKSGLTUUOKI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)ONC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


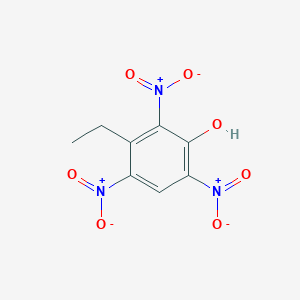
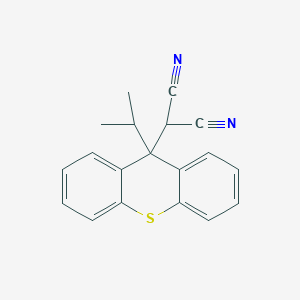
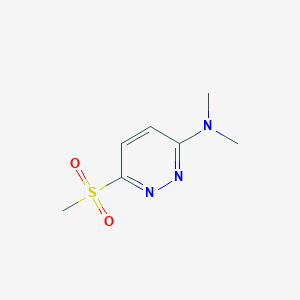
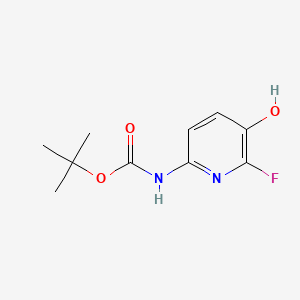

![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)
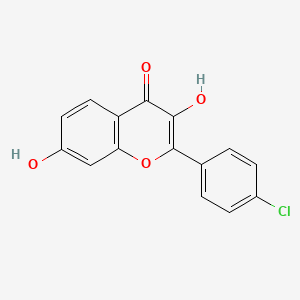
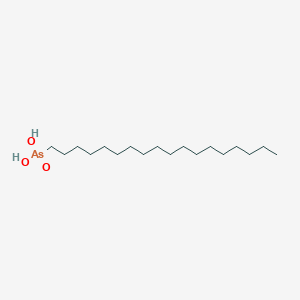
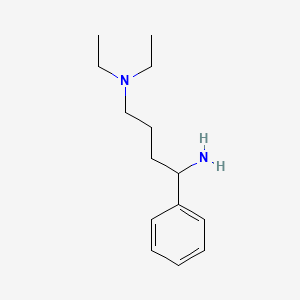

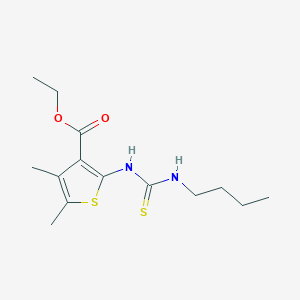
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)
